molecular formula C10H11FO2 B1397774 3-Fluoro-2-isopropoxybenzaldehyde CAS No. 1037092-98-0

3-Fluoro-2-isopropoxybenzaldehyde

Cat. No.: B1397774
CAS No.: 1037092-98-0
M. Wt: 182.19 g/mol
InChI Key: VVGQDLBDQLYWJB-UHFFFAOYSA-N
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Description

3-Fluoro-2-isopropoxybenzaldehyde is a fluorinated benzaldehyde derivative featuring a fluorine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁FO₂, with a calculated molecular weight of 182.19 g/mol. The compound is listed in specialized chemical catalogs as a reagent for synthetic applications, particularly in pharmaceutical and materials science research, where fluorinated aromatic aldehydes are valued for their electronic and steric effects .

Properties

IUPAC Name

3-fluoro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGQDLBDQLYWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-isopropoxybenzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the fluorine atom on the benzaldehyde ring directs the substitution to the ortho position, resulting in the formation of the isopropoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of high-purity reagents and controlled reaction conditions to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-2-isopropoxybenzaldehyde has been investigated for its potential therapeutic properties. Its structure allows it to act as a precursor for various bioactive compounds.

  • Case Study : Research has shown that derivatives of fluorinated benzaldehydes exhibit anticancer activity. For instance, compounds synthesized from this compound demonstrated significant cytotoxic effects on cancer cell lines through apoptosis induction.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

  • Aldol Condensations : Useful for forming carbon-carbon bonds.
  • Reductive Aminations : Important for synthesizing amines, which are crucial in drug development.

Material Science

Due to its unique electronic properties imparted by the fluorine atom, this compound is explored for applications in materials science:

  • Polymer Synthesis : It can be used as a building block for polymers with specific functionalities.
  • Semiconducting Materials : Research indicates potential applications in developing organic semiconductors due to its electronic properties .

Data Table: Chemical Reactions and Products

Reaction TypeReactantsProductsNotes
Oxidation3-Fluoro-2-isopropoxyphenolThis compoundFormation of aldehyde from alcohol
Reduction3-Fluoro-2-isopropoxybenzoic acid3-Fluoro-2-isopropoxytolueneReduction yields alkane derivatives
SubstitutionThis compound + NucleophileVarious substituted derivativesFluorine atom can be replaced

The biological activity of this compound has been a subject of interest due to its potential interactions with biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives may exhibit antimicrobial properties against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Substituent Effects

  • Electronic Effects : The isopropoxy group in This compound is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. In contrast, hydroxyl groups (in analogs like 3-Fluoro-2-hydroxybenzaldehyde) exhibit stronger resonance donation but are more acidic and prone to oxidation .

Physicochemical Properties

  • Solubility : The isopropoxy group enhances lipophilicity compared to hydroxylated analogs, favoring solubility in organic solvents (e.g., dichloromethane or ethyl acetate) over aqueous systems .

Biological Activity

3-Fluoro-2-isopropoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a fluorine atom and an isopropoxy group attached to a benzaldehyde backbone. These structural features contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₉H₁₁F O₂
Molecular Weight168.19 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit aldehyde dehydrogenase (ALDH) enzymes, which are crucial for metabolizing aldehydes in the body. The inhibition of ALDH may lead to alterations in cellular metabolism, potentially impacting cancer cell proliferation and survival .
  • Receptor Modulation : The compound may also modulate neurotransmitter systems by interacting with specific receptors in the brain, which could influence neuronal activity and behavior .

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell growth in prostate cancer cell lines (DU145 and LNCaP), with IC50 values indicating effective concentrations for inducing cytotoxicity .

Cell LineIC50 Value (μM)
DU14561
LNCaP47

Case Studies

  • Prostate Cancer Research : A study focusing on the effects of related compounds on prostate cancer cells demonstrated that certain structural modifications led to enhanced potency against ALDH isoforms, suggesting that this compound could have similar or superior effects due to its unique functional groups .
  • Neurotransmitter Interaction : Another line of investigation explored how compounds like this compound could influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders by modulating receptor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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